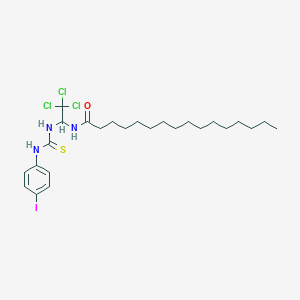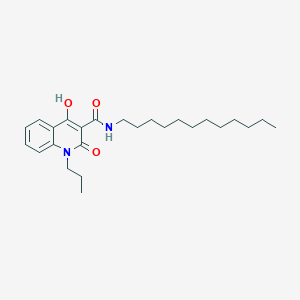
N-dodecyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide is a complex organic compound with the molecular formula C25H38N2O3. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the side chains.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The dodecylamide side chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide
- 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide
- 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide
Uniqueness
Compared to similar compounds, 4-Hydroxy-2-oxo-1-propyl-1,2-dihydro-quinoline-3-carboxylic acid dodecylamide stands out due to its unique combination of the propyl group and the dodecylamide side chain. This combination may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C25H38N2O3 |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
N-dodecyl-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C25H38N2O3/c1-3-5-6-7-8-9-10-11-12-15-18-26-24(29)22-23(28)20-16-13-14-17-21(20)27(19-4-2)25(22)30/h13-14,16-17,28H,3-12,15,18-19H2,1-2H3,(H,26,29) |
Clave InChI |
DLCLUDRTRMTEFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



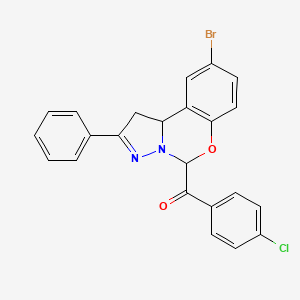

![ethyl 6-bromo-5-hydroxy-1-methyl-2-{[methyl(phenyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11993283.png)


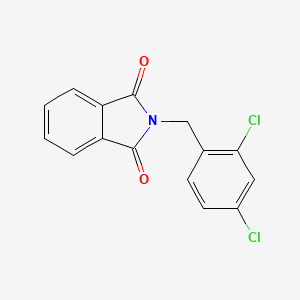

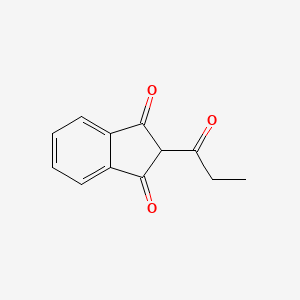
![Ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11993330.png)
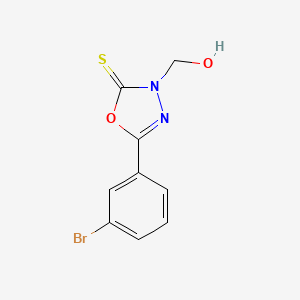

![3-nitro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11993350.png)
